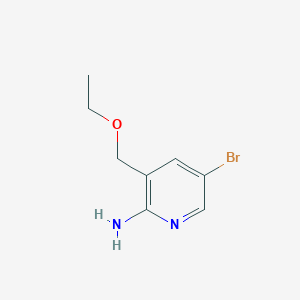

5-Bromo-3-ethoxymethyl-pyridin-2-ylamine

Description

5-Bromo-3-ethoxymethyl-pyridin-2-ylamine is a pyridine derivative characterized by a bromine atom at the 5-position, an ethoxymethyl group (-CH₂OCH₂CH₃) at the 3-position, and an amine (-NH₂) substituent at the 2-position of the pyridine ring. This compound belongs to a broader class of halogenated aminopyridines, which are pivotal intermediates in medicinal chemistry and materials science due to their versatility in cross-coupling reactions and bioactivity modulation .

Properties

Molecular Formula |

C8H11BrN2O |

|---|---|

Molecular Weight |

231.09 g/mol |

IUPAC Name |

5-bromo-3-(ethoxymethyl)pyridin-2-amine |

InChI |

InChI=1S/C8H11BrN2O/c1-2-12-5-6-3-7(9)4-11-8(6)10/h3-4H,2,5H2,1H3,(H2,10,11) |

InChI Key |

BFRPBXYKDKJMJO-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC1=C(N=CC(=C1)Br)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group in 5-Bromo-3-(trifluoromethyl)pyridin-2-amine increases electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution reactions. This contrasts with the ethoxymethyl group in the target compound, which is electron-donating and may reduce reactivity toward electrophiles .

- Positional Isomerism: Methoxy or methyl groups at the 6-position (e.g., 5-Bromo-6-methoxypyridin-3-amine) versus the 3-position (target compound) lead to divergent regioselectivity in cross-coupling reactions, impacting downstream applications .

Pharmacological and Industrial Relevance

- Antimicrobial and Antitumor Activity: Derivatives like 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine exhibit notable bioactivity due to hydrogen-bonding interactions between the amine group and biological targets, a feature shared with the ethoxymethyl analog .

- Agrochemical Applications: Compounds with EWGs (e.g., -CF₃) are prioritized for pesticidal formulations due to enhanced environmental stability, whereas ethoxymethyl-substituted derivatives may be more suitable for hydrophilic drug formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.